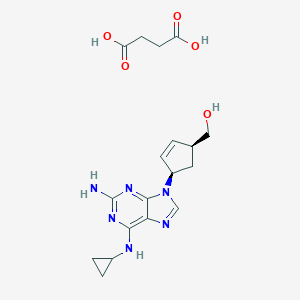

Abacavir succinate

Descripción general

Descripción

El succinato de abacavir es un compuesto utilizado en el tratamiento del VIH/SIDA. Es un inhibidor de la transcriptasa inversa de nucleósidos (ITIN) que actúa bloqueando la enzima transcriptasa inversa, la cual es esencial para la replicación del virus VIH . El succinato de abacavir se utiliza comúnmente en combinación con otros medicamentos antirretrovirales para mejorar su eficacia .

Aplicaciones Científicas De Investigación

El succinato de abacavir tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza como componente clave de la terapia antirretroviral para el VIH/SIDA . Su eficacia y perfil de seguridad han sido estudiados extensamente, lo que lo convierte en una herramienta valiosa en la lucha contra el VIH.

En química, el succinato de abacavir sirve como un compuesto modelo para estudiar análogos de nucleósidos y sus interacciones con enzimas . Su estructura única y reactividad proporcionan información sobre el diseño y desarrollo de nuevos agentes antivirales.

En la industria, la producción del succinato de abacavir utilizando métodos biocatalíticos representa un avance significativo en la fabricación farmacéutica sostenible . Estos métodos reducen el impacto ambiental de la producción de medicamentos y mejoran la eficiencia general del proceso.

Mecanismo De Acción

El succinato de abacavir ejerce sus efectos inhibiendo la actividad de la enzima transcriptasa inversa del VIH-1 . Intracelularmente, se convierte en carbovir trifosfato, un análogo de la desoxiguanosina-5’-trifosfato (dGTP) . El carbovir trifosfato compite con el sustrato natural dGTP y se incorpora al ADN viral, lo que lleva a la terminación de la síntesis de ADN e inhibición de la replicación viral .

Análisis Bioquímico

Biochemical Properties

Intracellularly, abacavir succinate is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The drug prevents human immunodeficiency virus (HIV) from multiplying in the body .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its active metabolite, carbovir triphosphate . This metabolite competes with the natural substrate dGTP and inhibits the activity of HIV-1 reverse transcriptase, an enzyme needed for HIV virus replication . It also acts as a chain terminator of DNA synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes or cofactors . Intracellularly, it is converted by cellular enzymes to the active metabolite carbovir triphosphate .

Transport and Distribution

This compound is distributed to extravascular spaces . The apparent volume of distribution of abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del abacavir involucra varios pasos, comenzando con una di-halo aminopirimidina adecuada. El intermediario clave se obtiene haciendo reaccionar este material de partida con un aminoalcohol, seguido de una ciclización y el desplazamiento de un átomo de cloro con ciclopropilamina . Este proceso requiere un control cuidadoso de las condiciones de reacción, incluyendo la temperatura y el pH, para garantizar un alto rendimiento y pureza.

Métodos de Producción Industrial: La producción industrial del succinato de abacavir a menudo emplea métodos biocatalíticos debido a su naturaleza suave, selectiva y ecológica . Estos métodos utilizan enzimas para catalizar reacciones específicas, reduciendo la necesidad de productos químicos agresivos y condiciones extremas. Este enfoque no solo mejora la sostenibilidad del proceso de producción, sino que también aumenta la eficiencia general.

Análisis De Reacciones Químicas

Tipos de Reacciones: El succinato de abacavir se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para su metabolismo y activación dentro del cuerpo.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran el succinato de abacavir incluyen uridina difosfato glucuroniltransferasa y alcohol deshidrogenasa . Estas enzimas facilitan la conversión del abacavir en sus metabolitos activos, que son cruciales para su actividad antiviral.

Productos Principales Formados: Los productos principales formados a partir de las reacciones del succinato de abacavir incluyen metabolitos inactivos de glucurónido y carboxilato . Estos metabolitos se excretan del cuerpo, principalmente a través de la orina y las heces.

Comparación Con Compuestos Similares

El succinato de abacavir es único entre los inhibidores de la transcriptasa inversa de nucleósidos debido a su estructura específica y mecanismo de acción . Compuestos similares incluyen emtricitabina, tenofovir alafenamida y lamivudina . Si bien estos compuestos también inhiben la transcriptasa inversa, difieren en sus estructuras químicas, farmacocinética y perfiles de efectos secundarios . El succinato de abacavir se destaca particularmente por su eficacia en terapias combinadas y su papel en la reducción de la carga viral en personas infectadas por el VIH .

Conclusión

El succinato de abacavir es un compuesto vital en el tratamiento del VIH/SIDA, con un mecanismo de acción bien establecido y una amplia gama de aplicaciones de investigación científica. Sus propiedades únicas y su eficacia en terapias combinadas lo convierten en una herramienta valiosa en la lucha continua contra el VIH.

Actividad Biológica

Abacavir succinate is a potent antiretroviral medication primarily used in the treatment of HIV-1 infection. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), specifically a carbocyclic guanosine analog, and has been shown to exhibit significant antiviral activity against HIV. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile, supported by data tables and case studies.

Abacavir is converted intracellularly to its active metabolite, carbovir-triphosphate (CBV-TP), which inhibits the reverse transcriptase enzyme crucial for viral replication. The inhibition occurs through the incorporation of CBV-TP into viral DNA, leading to chain termination during reverse transcription. This mechanism makes abacavir effective against various strains of HIV, including those resistant to other NRTIs.

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its rapid absorption and extensive bioavailability:

- Absorption : Following oral administration, abacavir exhibits an absolute bioavailability of approximately 83% .

- Distribution : The volume of distribution is about 0.86 L/kg, with plasma protein binding around 50% .

- Metabolism : Abacavir is primarily metabolized by alcohol dehydrogenase and glucuronosyltransferase, resulting in inactive metabolites .

- Excretion : The drug has a half-life of approximately 1.5 hours in plasma, but its active metabolite has a longer half-life exceeding 20 hours .

Table 1: Pharmacokinetic Parameters of Abacavir

| Parameter | Value |

|---|---|

| Absolute Bioavailability | 83% |

| Volume of Distribution | 0.86 L/kg |

| Plasma Protein Binding | ~50% |

| Half-Life (Active Metabolite) | >20 hours |

Clinical Efficacy

Abacavir is effective in combination with other antiretroviral agents for treating HIV. Clinical trials have demonstrated its efficacy in reducing viral load and improving CD4 cell counts among patients.

Case Studies

- Case Study 1 : A 46-year-old female patient initiated therapy with abacavir and experienced a mild rash on day 8. Monitoring revealed no progression to more severe symptoms, indicating a manageable hypersensitivity reaction .

- Case Study 2 : A 29-year-old male with low CD4 counts developed myalgias and fever after starting abacavir therapy. Symptoms resolved after discontinuation, highlighting the importance of monitoring for hypersensitivity reactions .

- Case Study 3 : A 40-year-old woman with known HLA-B5701 positivity experienced dyspnea and rash shortly after beginning therapy. Immediate discontinuation led to resolution of symptoms, emphasizing the need for HLA-B5701 screening prior to treatment initiation .

Safety Profile

Abacavir is associated with several adverse effects, most notably hypersensitivity reactions that can be severe or life-threatening. The risk of hypersensitivity is significantly increased in patients who are HLA-B*5701 positive. Other common side effects include nausea, vomiting, and abdominal pain.

Table 2: Adverse Effects Associated with Abacavir

| Adverse Effect | Frequency |

|---|---|

| Hypersensitivity Reaction | Up to 8% in treated patients |

| Nausea | Common |

| Vomiting | Common |

| Abdominal Pain | Common |

Propiedades

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)/t8-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOONDNCXQPMXQT-SCYNACPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136470-78-5 (parent) | |

| Record name | Abacavir succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168146-84-7 | |

| Record name | Abacavir succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABACAVIR SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FH6D8CHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.